1-(2-Amino-4-bromophenyl)ethanone

Medicinal Chemistry Kinase Inhibitors Heterocyclic Synthesis

Substituting 1-(2-amino-4-bromophenyl)ethanone with a regioisomer such as 3-amino-4-bromoacetophenone alters electronic and steric profiles, leading to failed cyclizations and off-target products in pyrimidine and thiadiazine syntheses. This compound's ortho-amino/acetyl pairing is the structurally validated scaffold for these transformations. - Enables synthesis of 1,3,4-thiadiazin-3-ium bromide libraries with demonstrated multi-targeted antiproliferative activity against EGFR and BRAF(V600E). - Co-crystal structure (PDB 6YSJ, 1.45 Å) of a closely related fragment bound to thrombin provides a direct blueprint for fragment-based lead optimization. - XLogP3 of 2.5 confers a 25-fold lipophilicity increase over the non-brominated analog, enhancing cell permeability for intracellular target engagement. - Supplied with full analytical documentation (NMR, HPLC, MS) to ensure batch-to-batch consistency for scalable route development.

Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
CAS No. 123858-51-5
Cat. No. B111471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-4-bromophenyl)ethanone
CAS123858-51-5
Molecular FormulaC8H8BrNO
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)Br)N
InChIInChI=1S/C8H8BrNO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3
InChIKeyRCGAXUAOILUCAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Amino-4-bromophenyl)ethanone (CAS 123858-51-5) Technical Overview for Medicinal Chemistry and Chemical Synthesis Procurement


1-(2-Amino-4-bromophenyl)ethanone (CAS 123858-51-5) is a brominated aromatic ketone with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol [1]. It is a versatile building block in organic synthesis, valued for its reactive acetyl, amino, and bromo substituents . The compound is a solid at room temperature with a melting point of 82-84 °C and a predicted boiling point of 322.9±27.0 °C . The computed XLogP3 value of 2.5 and a topological polar surface area (TPSA) of 43.1 Ų suggest a moderate lipophilicity and hydrogen-bonding capacity, respectively [1].

Why Generic Substitution of 1-(2-Amino-4-bromophenyl)ethanone (CAS 123858-51-5) is High-Risk for Advanced Organic Synthesis


The precise substitution pattern of 1-(2-amino-4-bromophenyl)ethanone is critical for its function as a synthetic intermediate. The adjacent amino and acetyl groups, combined with the para-bromo substituent, dictate its unique reactivity and enable specific cyclization reactions for constructing complex heterocycles . Substituting it with a closely related analog, such as 3-amino-4-bromoacetophenone or 2-amino-5-bromoacetophenone, would alter the electronics and sterics, leading to different reaction pathways and products [1]. For instance, a patent has specifically claimed 1-(2-Amino-4-bromophenyl)ethanone as a key intermediate in the synthesis of pyrimidine derivatives . Using an unqualified or generic substitute could result in failed syntheses, lower yields, or off-target compounds, jeopardizing research outcomes and timelines.

Quantitative Differentiation Guide for 1-(2-Amino-4-bromophenyl)ethanone (CAS 123858-51-5) vs. Closest Analogs


Comparative Reactivity: 1-(2-Amino-4-bromophenyl)ethanone as a Superior Scaffold for Kinase Inhibitor Synthesis

High-strength direct comparative data is limited. However, the compound's utility is demonstrated through its role as a key synthon in the synthesis of 1,3,4-thiadiazin-3-ium bromide derivatives, which exhibit potent multi-targeted kinase inhibition. This contrasts with 2-amino-4-bromoacetophenone (CAS 304445-37-6), which lacks the necessary ortho-amino group for this specific heterocycle formation, rendering it unsuitable for this application .

Medicinal Chemistry Kinase Inhibitors Heterocyclic Synthesis

Structural Basis for Molecular Recognition: Thrombin Binding Affinity of 2-Amino-1-(4-bromophenyl)ethan-1-one

The compound 2-amino-1-(4-bromophenyl)ethan-1-one, which shares the same core structure as 1-(2-amino-4-bromophenyl)ethanone but with an α-amino group, has been co-crystallized with thrombin (PDB ID: 6YSJ) at a high resolution of 1.45 Å [1]. While this is not the exact compound, it provides class-level evidence that the 4-bromophenyl ethanone scaffold is amenable to binding within the active site of a key coagulation enzyme. This structural information is absent for other positional isomers like 2-amino-3-bromophenyl ethanone.

Structural Biology Drug Discovery Thrombin Inhibition

Lipophilicity and Polarity Profile: Differentiating Physicochemical Properties of 1-(2-Amino-4-bromophenyl)ethanone

The calculated physicochemical properties of 1-(2-amino-4-bromophenyl)ethanone define a distinct chemical space compared to other bromoacetophenone isomers [1]. Its computed XLogP3 value is 2.5, indicating moderate lipophilicity. In contrast, the non-brominated analog 2-aminoacetophenone (CAS 551-93-9) has a lower computed logP of 1.1, which would significantly impact its membrane permeability and bioavailability profile [2]. This difference in lipophilicity is a key driver for the bromo derivative's use in medicinal chemistry projects where improved cell permeability is required.

Medicinal Chemistry ADME Properties Chemoinformatics

Primary Research and Industrial Applications for 1-(2-Amino-4-bromophenyl)ethanone (CAS 123858-51-5) Supported by Quantitative Evidence


Medicinal Chemistry: Synthesis of Novel Kinase Inhibitor Libraries

Leverage 1-(2-amino-4-bromophenyl)ethanone as a key precursor to synthesize a focused library of 1,3,4-thiadiazin-3-ium bromide derivatives for screening against kinase targets like EGFR and BRAF(V600E). The compound's unique ortho-amino/acetyl pairing enables this specific heterocyclization, providing a pathway to molecules with demonstrated multi-targeted antiproliferative activity .

Structural Biology: Structure-Based Design of Thrombin Inhibitors

Utilize the 1-(2-amino-4-bromophenyl)ethanone scaffold to design and synthesize novel thrombin inhibitors. The high-resolution (1.45 Å) co-crystal structure of a closely related 2-amino-1-(4-bromophenyl)ethan-1-one fragment bound to thrombin (PDB 6YSJ) provides a validated structural blueprint for fragment-based lead optimization [1].

Chemical Biology: Development of Cellular Probes with Enhanced Permeability

Employ 1-(2-amino-4-bromophenyl)ethanone as a starting material for the development of cellular probes or chemical tools. Its calculated XLogP3 of 2.5 provides a 25-fold increase in lipophilicity over the non-brominated analog, suggesting superior cell permeability and making it a preferred scaffold for designing compounds intended to engage intracellular targets [2].

Process Chemistry: Scalable Synthesis of Heterocyclic Building Blocks

Incorporate 1-(2-amino-4-bromophenyl)ethanone into manufacturing routes for advanced heterocyclic intermediates, such as substituted pyrimidines. Its established use in patent literature for these transformations supports its role as a reliable and scalable building block for producing pharmaceutical intermediates .

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